4-iodo-1,3-dimethyl-1H-pyrazole
Overview
Description
4-Iodo-1,3-dimethyl-1H-pyrazole is a member of the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is notable for its iodine substitution at the fourth position and methyl groups at the first and third positions. Pyrazoles, including this compound, are valued in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activities .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that iodine can catalyze a cascade reaction between enaminones, hydrazines, and dmso to provide 1,4-disubstituted pyrazoles . This suggests that the iodine atom in the compound could play a crucial role in its interaction with its targets.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.82 (iLOGP), indicating a balance between hydrophilic and lipophilic properties, which could influence its bioavailability .
Action Environment
The action, efficacy, and stability of 4-iodo-1,3-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature could affect the compound’s stability and, potentially, its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole typically involves the iodination of 1,3-dimethyl-1H-pyrazole. This can be achieved using iodine and ammonium hydroxide, leading to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole as intermediates
Properties
IUPAC Name |
4-iodo-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIQTFUCOVWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303964 | |
Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-97-8 | |
Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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